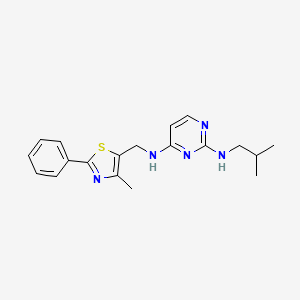

Antibacterial agent 97

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23N5S |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

4-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C19H23N5S/c1-13(2)11-22-19-20-10-9-17(24-19)21-12-16-14(3)23-18(25-16)15-7-5-4-6-8-15/h4-10,13H,11-12H2,1-3H3,(H2,20,21,22,24) |

InChI Key |

ZQAKYXXEFUVXBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNC3=NC(=NC=C3)NCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Teixobactin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin is a novel antibiotic, first reported in 2015, that has demonstrated potent bactericidal activity against a broad range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] What makes Teixobactin particularly noteworthy is that resistance to it has not been developed in laboratory settings.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of Teixobactin, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action

Teixobactin's primary mode of action is the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to highly conserved precursors of cell wall components, specifically Lipid II and Lipid III.[1][5][6][7] Lipid II is a precursor to peptidoglycan, while Lipid III is a precursor to teichoic acid.[5][6][7] This dual-targeting mechanism is a key feature of Teixobactin's potent antibacterial activity.

The binding of Teixobactin to these lipid precursors is distinct from that of other antibiotics, such as vancomycin, which also targets Lipid II.[1][2] It is hypothesized that Teixobactin's unique binding interaction with the pyrophosphate and sugar moieties of Lipid II and Lipid III contributes to its high efficacy and the lack of observed resistance.[2]

Beyond the direct inhibition of cell wall synthesis, the binding of Teixobactin to Lipid II can induce the formation of large supramolecular fibrils.[1][8] These fibrils disrupt the integrity of the bacterial cell membrane, contributing to cell death.[1][8]

Quantitative Data: Antibacterial Efficacy

The following tables summarize the in vitro activity of Teixobactin and its derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Table 1: MIC of Teixobactin Derivatives Against Reference Bacterial Strains

| Compound | S. aureus ATCC 29213 | B. subtilis ATCC 6051 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |

| Derivative 3 | 4 | 4 | 32 | 64 |

| Derivative 4 | 2 | 0.5 | 64 | 64 |

| Derivative 5 | 2 | 0.5 | 64 | 64 |

Data sourced from a study on Teixobactin derivatives.[2]

Table 2: MIC of Teixobactin Derivatives Against Clinically Relevant Resistant Strains

| Compound | MRSA (MIC50) | VRE (MIC50) |

| Derivative 3 | 32 | 16 |

| Derivative 4 | 2 | 4 |

| Derivative 5 | 2 | 4 |

MIC50 represents the concentration required to inhibit the growth of 50% of the tested isolates.[2]

Table 3: MIC and MBC of L-Chg10-teixobactin Against Enterococcus faecalis

| Agent | E. faecalis ATCC 29212 (MIC) | E. faecalis ATCC 29212 (MBC) | E. faecalis ATCC 47077 (MIC) | E. faecalis ATCC 47077 (MBC) |

| L-Chg10-teixobactin | 0.8 | 0.8 | 0.8 | 0.8 |

| Ampicillin | 1.25 | 10 | 1.25-5 | 20 |

Data from a study on a novel Teixobactin analogue.[9][10]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol is based on the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][11]

-

Preparation of Bacterial Inoculum: A 0.5 McFarland standard of the bacterial culture is prepared, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Preparation of Teixobactin Dilutions: A two-fold serial dilution of the Teixobactin compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubation: The microtiter plate containing the bacterial inoculum and Teixobactin dilutions is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the Teixobactin compound that completely inhibits visible bacterial growth.[12]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on appropriate agar plates. The plates are incubated at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[9]

2. Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

-

Experimental Setup: Bacterial cultures are grown to a logarithmic phase and then diluted. The Teixobactin compound is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are taken from each culture, serially diluted, and plated on agar plates.

-

Data Analysis: After incubation, the number of CFUs on each plate is counted, and the log10 CFU/mL is plotted against time for each Teixobactin concentration. A ≥3-log10 decrease in CFU/mL is indicative of bactericidal activity.[2]

Visualizations

Mechanism of Action of Teixobactin

Caption: A diagram illustrating the dual mechanism of action of Teixobactin, involving the inhibition of cell wall synthesis and disruption of membrane integrity.

Experimental Workflow for MIC Determination

Caption: A flowchart outlining the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urologytimes.com [urologytimes.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Antimicrobial Effects of L-Chg10-Teixobactin against Enterococcus faecalis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]

- 12. Linearized teixobactin is inactive and after sequence enhancement, kills methicillin‐resistant Staphylococcus aureus via a different mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Phenylthiazole Pyrimidindiamine Derivatives: A Technical Guide to a New Frontier in Antibacterial Drug Discovery

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. This whitepaper delves into the promising class of phenylthiazole pyrimidindiamine derivatives, which have emerged as a significant scaffold in the development of new therapeutics to combat drug-resistant pathogens. We provide an in-depth technical guide for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the mechanistic pathways of these compounds.

Introduction: The Rise of Phenylthiazole Pyrimidindiamines

The relentless evolution of antibiotic-resistant bacteria necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms. Phenylthiazole derivatives, particularly those linked to a pyrimidindiamine core, have demonstrated potent antibacterial activity against a spectrum of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] These compounds often exhibit novel mechanisms of action, such as disrupting the bacterial cell membrane or inhibiting cell wall synthesis, making them promising candidates for further development.[1][3] This guide synthesizes the current knowledge on phenylthiazole pyrimidindiamine and related derivatives, offering a comprehensive resource for the scientific community.

Quantitative Antibacterial Activity

The antibacterial efficacy of phenylthiazole derivatives has been quantified through extensive in vitro testing. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is a key metric. The data presented below is a compilation from various studies, highlighting the potency of these compounds against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Phenylthiazole Pyrimidindiamine and Related Derivatives

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 14g | Phenylthiophene Pyrimidindiamine | Escherichia coli | 2 | [3] |

| Staphylococcus aureus | 3 | [3] | ||

| Hit Compound * | Phenylthiazole Pyrimidindiamine | Not Specified | - | [3] |

| Compound 1 | Phenylthiazole-substituted aminoguanidine | Vancomycin-resistant Enterococci (VRE) | As low as 0.5 | [1] |

| Escherichia coli 1411 | 64 | [1] | ||

| Escherichia coli 1411 ΔacrAB | 4 | [1] | ||

| Compound 2 | Phenylthiazole-substituted aminoguanidine | Vancomycin-resistant Enterococci (VRE) | - | [1] |

| Escherichia coli 1411 | >128 | [1] | ||

| Escherichia coli 1411 ΔacrAB | 4 | [1] | ||

| Compound 3 | Phenylthiazole-substituted aminoguanidine | Vancomycin-resistant Enterococci (VRE) | - | [1] |

| Escherichia coli 1411 | >128 | [1] | ||

| Escherichia coli 1411 ΔacrAB | 4 | [1] | ||

| 14b | Pyrazole linked Phenylthiazole | Methicillin-resistant S. aureus (MRSA, ATCC 43300) | 4 | [2] |

| 10e | Repositioned Lipophilic Tail Phenylthiazole | MRSA USA300 | 4 | [4] |

| 10l | Repositioned Lipophilic Tail Phenylthiazole | MRSA USA300 | 4 | [4] |

| 5k | Phenylthiazole with 1,3,4-Thiadiazole Thione | Ralstonia solanacearum | 2.23 (EC50) | [5] |

| 5b | Phenylthiazole with 1,3,4-Thiadiazole Thione | Sclerotinia sclerotiorum | 0.51 (EC50) | [5] |

| 5 | 2,5-disubstituted Thiazole | MRSA | - | [6] |

| 22d | 2,5-disubstituted Thiazole | MRSA | 6.3 | [6] |

| 25 | 2,5-disubstituted Thiazole | MRSA | - | [6] |

*N2-isobutyl-N4-((4-methyl-2-phenylthiazol-5-yl)methyl) pyrimidine-2,4-diamine.[3]

Experimental Protocols

The discovery and validation of novel antibacterial agents rely on a series of well-defined experimental procedures. This section outlines the key methodologies employed in the study of phenylthiazole pyrimidindiamine derivatives.

General Synthesis of Phenylthiazole Pyrimidindiamine Derivatives

The synthesis of this class of compounds typically involves a multi-step process. A generalized workflow is presented below. For specific reaction conditions, solvents, and purification methods, readers are encouraged to consult the primary literature.

Caption: Generalized synthetic route for phenylthiazole pyrimidindiamine derivatives.

A common starting point is the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide. For instance, 2-amino-4-phenylthiazole can be prepared by refluxing acetophenone, thiourea, and iodine.[7] Subsequent modifications and coupling reactions lead to the final pyrimidindiamine derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

To assess whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), a time-kill analysis is performed.

Caption: Workflow for conducting a time-kill assay to assess bactericidal activity.

A significant reduction in the colony-forming units (CFU/mL) over time indicates a bactericidal effect.[6]

Mechanisms of Action

Understanding how these novel compounds exert their antibacterial effects is crucial for their development. Studies have elucidated two primary mechanisms of action for phenylthiazole derivatives: disruption of the bacterial cell membrane and inhibition of cell wall synthesis.

Bacterial Membrane Disruption

Certain phenylthiazole pyrimidindiamine derivatives, such as compound 14g , have been shown to target the bacterial cell membrane.[3] This interaction leads to the dissipation of membrane potential and leakage of intracellular contents, ultimately causing cell death.[3] This mechanism is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific enzymes.[3]

Caption: Signaling pathway for bacterial membrane disruption by phenylthiazole derivatives.

Inhibition of Cell Wall Synthesis

Another class of phenylthiazole derivatives, specifically phenylthiazole-substituted aminoguanidines, has been found to inhibit bacterial cell wall synthesis.[1] Transposon mutagenesis studies have suggested potential targets within the peptidoglycan biosynthesis pathway, including YubA, YubB (undecaprenyl diphosphate phosphatase), and YubD.[1]

Caption: Proposed mechanism of cell wall synthesis inhibition by phenylthiazole derivatives.

Structure-Activity Relationship (SAR)

The antibacterial activity of phenylthiazole pyrimidindiamine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their potency.

-

Lipophilic Tail: The nature and position of lipophilic substituents on the phenyl ring are critical for activity. A strategic repositioning of a lipophilic tail from the para to the meta position has been shown to maintain potent anti-MRSA activity.[4]

-

Substituents on the Thiazole Ring: Modifications at the C2 and C5 positions of the thiazole ring significantly impact antibacterial efficacy. For instance, a nonpolar, hydrophobic functional group at C2 and an ethylidenehydrazine-1-carboximidamide moiety at C5 are crucial for activity against MRSA in some series.[6]

-

Heterocyclic Linkers: The incorporation of other heterocyclic moieties, such as pyrazole, can enhance antibacterial activity.[2]

-

Electron-withdrawing Groups: The introduction of electron-withdrawing groups on the benzene ring can enhance antibacterial and antifungal activity.[5]

Conclusion and Future Directions

Phenylthiazole pyrimidindiamine derivatives represent a promising and versatile scaffold for the development of new antibacterial agents. Their potent activity against resistant pathogens, coupled with novel mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties, as well as expanding the evaluation to a broader range of clinically relevant pathogens. The detailed information provided in this technical guide serves as a valuable resource to accelerate the discovery and development of the next generation of antibiotics.

References

- 1. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Gepotidacin: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin, sold under the brand name Blujepa, is a first-in-class triazaacenaphthylene antibacterial agent that represents a significant advancement in the fight against antimicrobial resistance.[1][2][3] Discovered by scientists at GSK, gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel mechanism of action.[4][5] It has demonstrated efficacy in treating uncomplicated urinary tract infections (uUTIs) and has been investigated for the treatment of uncomplicated urogenital gonorrhea.[4][6][7] Gepotidacin was approved for medical use in the United States in March 2025 for the treatment of uUTIs in female adults and adolescents.[8] This document provides a comprehensive overview of the synthesis, mechanism of action, and characterization of gepotidacin.

Synthesis of Gepotidacin

The synthesis of gepotidacin is a multi-step process that has been detailed in patent literature. The process involves the construction of the core triazaacenaphthylene scaffold followed by the addition of the side chains. A simplified workflow of the synthesis is outlined below.

Caption: Synthetic workflow for Gepotidacin.

Mechanism of Action

Gepotidacin exerts its antibacterial effect by inhibiting bacterial DNA replication.[9] Its primary mechanism of action is the well-balanced, dual-targeting of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][8][10] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and cell division.[1] Gepotidacin binds to a novel site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[1][8] This binding site is distinct from that of fluoroquinolone antibiotics, which also target these enzymes.[1][9] By inhibiting both enzymes, gepotidacin effectively halts bacterial DNA replication, leading to bacterial cell death.[9] This dual-targeting mechanism is also thought to lower the potential for the development of bacterial resistance, as mutations in both enzymes would be required for a significant decrease in susceptibility.[3][4]

Caption: Mechanism of action of Gepotidacin.

Characterization

In Vitro Antibacterial Activity

Gepotidacin has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including many strains resistant to current antibiotics.[11][12] The minimum inhibitory concentrations (MICs) for gepotidacin against various clinical isolates are summarized below.

Table 1: Gepotidacin MICs against Common Uropathogens

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (3,560) | 2 | 2 | Not Reported |

| Escherichia coli (1,000) | Not Reported | 4 | 0.12 - 64 |

| Staphylococcus saprophyticus (344) | Not Reported | Not Reported | Not Reported |

| Staphylococcus saprophyticus (250) | Not Reported | 0.12 | Not Reported |

| Klebsiella pneumoniae (500) | Not Reported | 32 | 0.5 - >128 |

| Enterococcus faecalis (500) | Not Reported | 4 | Not Reported |

| Citrobacter spp. (250) | Not Reported | 8 | 0.5 - 128 |

| Proteus mirabilis (250) | Not Reported | 16 | 0.25 - 128 |

Data compiled from multiple studies.[13][14]

Table 2: Gepotidacin MICs against Other Clinically Relevant Bacteria

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (50) | 0.25 | 0.5 |

| Streptococcus pneumoniae (50) | 0.25 | 0.5 |

| Neisseria gonorrhoeae (25) | 0.12 | 0.25 |

Data compiled from multiple studies.[11][15]

Pharmacokinetics

The pharmacokinetic properties of gepotidacin have been evaluated in healthy volunteers and patients with uncomplicated urinary tract infections.

Table 3: Key Pharmacokinetic Parameters of Gepotidacin

| Parameter | Value |

| Absolute Bioavailability | ~45%[1] |

| Cmax (uUTI patients) | 4.2 mcg/mL[1] |

| AUC0-12 (uUTI patients) | 22.8 mcg*hour/mL[1] |

| Volume of Distribution (Vss) | 172.9 L[1][8] |

| Plasma Protein Binding | 25% - 41%[1][8] |

| Terminal Elimination Half-life | ~9.3 hours[8] |

| Primary Metabolism | CYP3A4[1][8] |

Clinical Efficacy

The efficacy and safety of gepotidacin for the treatment of uncomplicated urinary tract infections were demonstrated in two Phase III clinical trials, EAGLE-2 and EAGLE-3.[4][5] In these studies, gepotidacin was compared to nitrofurantoin, a standard-of-care antibiotic.[7]

-

EAGLE-2: Gepotidacin demonstrated non-inferiority to nitrofurantoin, with therapeutic success rates of 50.6% for gepotidacin compared to 47.0% for nitrofurantoin.[4][7]

-

EAGLE-3: Gepotidacin was found to be superior to nitrofurantoin, with therapeutic success rates of 58.5% for gepotidacin versus 43.6% for nitrofurantoin.[4][7]

The primary efficacy endpoint in these trials was a composite of clinical resolution of symptoms and microbiological eradication of the causative pathogen.[4] The most common adverse events reported were gastrointestinal in nature, primarily mild to moderate diarrhea and nausea.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to gepotidacin is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal activity of gepotidacin over time.

-

Preparation: A standardized bacterial inoculum is added to flasks containing cation-adjusted Mueller-Hinton broth with gepotidacin at concentrations of 4x and 10x the MIC. A growth control flask without the antibiotic is also prepared.

-

Incubation: The flasks are incubated at 35°C with constant agitation.

-

Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: The change in bacterial count over time is plotted to determine the rate of killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]

Conclusion

Gepotidacin is a novel antibacterial agent with a unique mechanism of action that provides a new therapeutic option for the treatment of uncomplicated urinary tract infections. Its potent in vitro activity against a wide range of pathogens, including resistant strains, and demonstrated clinical efficacy make it a valuable addition to the antimicrobial armamentarium. Further research and ongoing surveillance will be crucial to understanding its long-term utility and potential for resistance development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. blujepahcp.com [blujepahcp.com]

- 3. researchgate.net [researchgate.net]

- 4. gsk.com [gsk.com]

- 5. Plain language summary: efficacy and safety of gepotidacin, a new oral antibiotic, compared with nitrofurantoin, a commonly used oral antibiotic, for treating uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmexec.com [pharmexec.com]

- 7. jwatch.org [jwatch.org]

- 8. Gepotidacin - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: Antibacterial Agent 97 and its Derivatives Targeting the Bacterial Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. One such promising avenue is the targeting of the bacterial cell membrane, a fundamental component essential for microbial survival. This technical guide focuses on "Antibacterial agent 97," a phenylthiazole pyrimidindiamine derivative, and its progeny, which have demonstrated potent bactericidal activity through membrane disruption. This document provides a comprehensive overview of the available data, experimental methodologies, and the proposed mechanism of action for this class of compounds, with a particular focus on the optimized derivative, compound 14g.

Introduction

"this compound" was identified as a hit compound in a screening campaign for novel antibacterial agents. Subsequent structural modifications led to the synthesis of a series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives with enhanced efficacy. Notably, compound 14g (N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine) emerged as a lead candidate with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Unlike many conventional antibiotics that inhibit biosynthetic pathways, compound 14g exerts its bactericidal effect by directly targeting and disrupting the integrity of the bacterial cell membrane. This mechanism is advantageous as it is less likely to induce rapid resistance development.

Quantitative Data

The antibacterial efficacy of "this compound" and its derivatives has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key metric representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |

| This compound | 16[1] | 16[1] |

| Compound 14g | 2 | 3 |

Mechanism of Action: Bacterial Cell Membrane Disruption

The primary mechanism of action for compound 14g is the perturbation and subsequent destruction of the bacterial cell membrane. This multi-step process leads to rapid cell death.

Proposed Signaling Pathway and Molecular Interactions

The interaction of compound 14g with the bacterial cell membrane is thought to initiate a cascade of events leading to cell lysis. The precise molecular targets on the membrane are still under investigation, but the overall pathway can be visualized as follows:

Caption: Proposed cascade of events for compound 14g-mediated bacterial cell membrane disruption.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity and mechanism of action of "this compound" and its derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the MIC of the antibacterial agents.

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Protocol Details:

-

Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Bacterial colonies from an overnight agar plate are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 105 CFU/mL in CAMHB.

-

Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with the final bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Membrane Potential Assay

This assay assesses the ability of the antibacterial agent to depolarize the bacterial cell membrane using a membrane potential-sensitive dye, such as DiSC3(5).

Protocol Details:

-

Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).

-

Dye Loading: The bacterial suspension is incubated with the membrane potential-sensitive dye until a stable fluorescence signal is achieved.

-

Compound Addition: The test compound is added to the bacterial suspension at various concentrations.

-

Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.

ATP Leakage Assay

This assay measures the release of intracellular ATP, which is an indicator of membrane damage.

Protocol Details:

-

Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested, and washed.

-

Compound Treatment: The bacterial suspension is treated with the test compound at its MIC or multiples of the MIC.

-

Sample Collection: Aliquots of the suspension are collected at different time points and centrifuged to pellet the bacteria.

-

ATP Measurement: The ATP concentration in the supernatant is quantified using a commercially available ATP determination kit (e.g., luciferin-luciferase-based assay). An increase in extracellular ATP indicates membrane leakage.

Conclusion

"this compound" and its optimized derivative, compound 14g, represent a promising class of antibacterial compounds that target the bacterial cell membrane. Their mechanism of action, which involves membrane depolarization and content leakage, offers a potential solution to combat the growing problem of antibiotic resistance. Further research is warranted to fully elucidate the specific molecular interactions with the bacterial membrane and to evaluate the in vivo efficacy and safety profile of these compounds for potential therapeutic applications.

References

Initial Screening of "Antibacterial Agent 97" Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of a novel compound, designated "Antibacterial agent 97," against a panel of Gram-positive bacteria. This document outlines the fundamental experimental protocols, presents the preliminary efficacy data, and discusses potential mechanisms of action and signaling pathways that may be targeted by this agent.

Introduction

The emergence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant global health threat.[1][2] This has intensified the search for new antibacterial agents with novel mechanisms of action. "this compound" has been identified as a promising candidate with potent activity. This guide details the initial steps taken to characterize its antibacterial profile against clinically relevant Gram-positive pathogens.

Data Presentation: In Vitro Efficacy of this compound

The primary method for assessing the in vitro potency of a new antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 29213 | 16[5] |

| Enterococcus faecalis | Positive | 29212 | 32 |

| Streptococcus pneumoniae | Positive | 49619 | 8 |

| Bacillus subtilis | Positive | 6633 | 16 |

Note: The MIC value for Staphylococcus aureus is based on available data. Other values are hypothetical and for illustrative purposes within this guide.

Experimental Protocols

A detailed and standardized methodology is crucial for the accurate determination of MIC values. The broth microdilution method is a widely accepted and commonly used technique.[6][7][8]

3.1. Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate.[7]

Materials:

-

"this compound" stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Bacterial strains (as listed in Table 1)

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or turbidity reader

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4][9]

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the "this compound" stock solution (at a starting concentration, e.g., 128 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibacterial agent).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of "this compound" at which there is no visible growth (turbidity) of the microorganism.[3]

-

Visualizations: Workflows and Potential Mechanisms

4.1. Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of "this compound."

4.2. Hypothetical Signaling Pathway Inhibition

Many novel antibiotics function by disrupting essential bacterial signaling pathways.[10][11] While the precise mechanism of "this compound" is yet to be determined, a plausible target in Gram-positive bacteria is the cell wall synthesis pathway, which is regulated by complex signaling cascades.[2][12] The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by "this compound," leading to cell death.

In this speculative model, "this compound" inhibits a sensor kinase, a key component of a two-component regulatory system. This disruption prevents the downstream activation of genes responsible for penicillin-binding protein (PBP) synthesis and the regulation of autolysins, ultimately leading to compromised cell wall integrity and cell lysis.[13]

Conclusion and Future Directions

The initial screening of "this compound" demonstrates its potent antibacterial activity against a range of Gram-positive bacteria, with a notable MIC of 16 µg/mL against Staphylococcus aureus.[5] The standardized broth microdilution protocol outlined in this guide provides a robust framework for further in vitro characterization.

Future studies should focus on:

-

Expanding the panel of tested Gram-positive strains, including MDR isolates.

-

Determining the Minimum Bactericidal Concentration (MBC) to assess whether the agent is bacteriostatic or bactericidal.

-

Elucidating the precise mechanism of action through techniques such as transcriptional profiling and macromolecular synthesis assays.

-

Investigating the potential for resistance development.

The promising preliminary data for "this compound" warrants its continued investigation as a potential therapeutic candidate in the fight against Gram-positive bacterial infections.

References

- 1. Mechanisms of action of newer antibiotics for Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods | MI [microbiology.mlsascp.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacteria’s Secret Signaling System Opens Doors for Antibiotic Therapy | Technology Networks [technologynetworks.com]

- 12. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Antibacterial Agent 97 (Ceftobiprole) and its Effects on Staphylococcus aureus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 97, identified for the purposes of this guide as Ceftobiprole , is an advanced-generation parenteral cephalosporin.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Of particular significance is its potent bactericidal activity against Staphylococcus aureus, including strains resistant to other β-lactam antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Ceftobiprole is specifically engineered to have a high affinity for the modified penicillin-binding proteins that confer resistance in these challenging pathogens.[7][8] This document provides a detailed overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its effects on S. aureus.

Core Mechanism of Action

Like other β-lactam antibiotics, Ceftobiprole's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[9] It achieves this by binding to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[3][9] By acylating and inactivating these enzymes, Ceftobiprole blocks the cross-linking of peptidoglycan chains, which compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[2][3]

The defining feature of Ceftobiprole is its potent ability to bind to PBP2a (also known as PBP2'), the protein responsible for methicillin resistance in S. aureus.[5][7] This high binding affinity allows it to effectively inhibit cell wall synthesis even in MRSA strains, distinguishing it from many other cephalosporins.[1][4] It also maintains strong binding to other essential PBPs in susceptible strains, contributing to its broad-spectrum activity.[7][10]

Quantitative Efficacy Data

The in vitro potency of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Ceftobiprole has demonstrated potent activity against a wide range of S. aureus isolates, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and multidrug-resistant (MDR) phenotypes.[8]

| Staphylococcus aureus Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference |

| MSSA (US isolates, 2016-2022) | 0.5 | 0.5 | 100.0% | [8] |

| MRSA (US isolates, 2016-2022) | 1 | 2 | 99.3% | [8][11] |

| MRSA (Bone & Joint Infections, 2016-2020) | 1 | 2 | 98.9% | [12] |

| MDR S. aureus (US isolates, 2016-2022) | 1 | 2 | 98.1% | [8][11] |

| MRSA (Saudi Arabia, 2018-2019) | 1 | 1.5 | 100.0% | [13] |

| MRSA (Bloodstream isolates, 2019-2020) | 0.5 | 1 | >95.0% | [14] |

-

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.

-

MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

-

Susceptibility Breakpoint: Per EUCAST and US FDA, ≤2 mg/L is considered susceptible for S. aureus.[8][12][13]

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

The quantitative data presented above are primarily derived from standardized antimicrobial susceptibility testing methods. The two most common protocols are Broth Microdilution and Gradient Diffusion (E-test).

Broth Microdilution Method (CLSI Standard)

This method determines the MIC in a liquid growth medium.[8][11]

-

Inoculum Preparation: Well-isolated colonies of S. aureus from an overnight agar plate are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Plate Preparation: A series of wells on a microtiter plate are prepared with Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing twofold serial dilutions of Ceftobiprole.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of Ceftobiprole that completely inhibits visible growth of the organism.

Gradient Diffusion Method (E-test)

This method involves a predefined, stable gradient of antibiotic on a plastic strip.[13]

-

Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard as described for broth microdilution.

-

Plate Inoculation: A sterile swab is used to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth. The agar surface is allowed to dry completely.

-

Strip Application: A Ceftobiprole MIC test strip is applied to the agar surface. The drug immediately begins to diffuse from the strip into the agar, creating a continuous concentration gradient.

-

Incubation: The plate is incubated in an inverted position at 35 ± 2°C for 16-20 hours.

-

MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.[15]

References

- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Structural Insights into the Anti-methicillin-resistant Staphylococcus aureus (MRSA) Activity of Ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jmilabs.com [jmilabs.com]

- 13. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa | Saudi Medical Journal [smj.org.sa]

- 14. mdpi.com [mdpi.com]

- 15. liofilchem.com [liofilchem.com]

Fan T, et al. European Journal of Medicinal Chemistry "Antibacterial agent 97"

An In-depth Technical Guide on the Core Findings of Fan T, et al. Regarding Novel Cycloberberine Derivatives as Anti-MRSA Agents

This guide provides a detailed analysis of the research conducted by Tian-Yun Fan and colleagues, as published in the European Journal of Medicinal Chemistry, volume 157, pages 877-886 in 2018. The study focuses on the synthesis and evaluation of 13-substituted cycloberberine (CBBR) derivatives as a new class of antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA).

Data Presentation

The antibacterial activities of the synthesized cycloberberine derivatives were quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The data presented below summarizes the efficacy of these compounds.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 13-Substituted Cycloberberine Derivatives

| Compound | S. aureus (ATCC29213) | S. aureus (MRSA 18-4) | S. aureus (MRSA 18-8) | S. aureus (MRSA 18-10) | S. epidermidis (ATCC12228) | E. faecalis (ATCC29212) |

| Berberine | >128 | >128 | >128 | >128 | >128 | >128 |

| Cycloberberine (CBBR) | 64 | 64 | 64 | 64 | 64 | 128 |

| 5a | 8 | 8 | 16 | 16 | 8 | 32 |

| 5b | 4 | 4 | 8 | 8 | 4 | 16 |

| 5c | 2 | 2 | 4 | 4 | 2 | 8 |

| 5d | 4 | 4 | 8 | 8 | 4 | 16 |

| 5e | 1 | 1 | 2 | 2 | 1 | 4 |

| 5f | 2 | 2 | 4 | 4 | 2 | 8 |

| 5g | 4 | 4 | 8 | 8 | 4 | 16 |

| 5h | 8 | 8 | 16 | 16 | 8 | 32 |

| 5i | 16 | 16 | 32 | 32 | 16 | 64 |

| 5j | 8 | 8 | 16 | 16 | 8 | 32 |

| 5k | 4 | 4 | 8 | 8 | 4 | 16 |

| 5l | 2 | 2 | 4 | 4 | 2 | 8 |

| 6a | 16 | 16 | 32 | 32 | 16 | 64 |

| 6b | 8 | 8 | 16 | 16 | 8 | 32 |

| 6c | 4 | 4 | 8 | 8 | 4 | 16 |

| Vancomycin | 1 | 1 | 1 | 1 | 2 | 2 |

| Ciprofloxacin | 0.5 | >128 | >128 | >128 | 0.25 | 1 |

Data extracted from Fan, T., et al. (2018). Synthesis and antibacterial evaluation of 13-substituted cycloberberine derivatives as a novel class of anti-MRSA agents. European Journal of Medicinal Chemistry, 157, 877-886.

Experimental Protocols

General Procedure for the Synthesis of 13-Substituted Cycloberberine Derivatives (5a-l and 6a-c)

The synthesis of the target compounds was initiated from commercially available berberine hydrochloride.

-

Preparation of Cycloberberine (CBBR): Berberine hydrochloride was treated with a reducing agent, such as sodium borohydride, in methanol to yield dihydroberberine. Subsequent oxidation of dihydroberberine using an oxidizing agent like iodine in the presence of a base (e.g., pyridine) afforded cycloberberine.

-

Synthesis of 13-formylcycloberberine: Cycloberberine was subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 13-position.

-

Synthesis of 13-(hydroxymethyl)cycloberberine: The 13-formylcycloberberine was reduced using sodium borohydride in a suitable solvent to yield the corresponding alcohol derivative.

-

Synthesis of 13-(chloromethyl)cycloberberine: The alcohol was then converted to the chloride by treatment with thionyl chloride (SOCl₂).

-

Synthesis of 13-(azidomethyl)cycloberberine: The chloromethyl derivative was reacted with sodium azide (NaN₃) in DMF to produce the azide intermediate.

-

Click Chemistry for Triazole Derivatives (5a-l): The final 1,2,3-triazole-substituted cycloberberine derivatives were synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 13-(azidomethyl)cycloberberine and various terminal alkynes.

-

Synthesis of Amine Derivatives (6a-c): 13-(chloromethyl)cycloberberine was reacted with different amines to yield the corresponding 13-aminomethyl derivatives.

Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of Gram-positive bacteria, including reference strains and clinical isolates of MRSA, were used.

-

Preparation of Inoculum: Bacterial strains were cultured overnight, and the turbidity of the bacterial suspension was adjusted to 0.5 McFarland standard.

-

Microdilution Assay: The compounds were serially diluted in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. The standardized bacterial inoculum was added to each well.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin and ciprofloxacin were used as positive controls.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for 13-substituted cycloberberine derivatives.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Structure-Activity

Caption: Structure-activity relationship of cycloberberine derivatives.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 97

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in the fields of microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] The determination of the MIC is a critical step in the evaluation of new antimicrobial compounds, such as Antibacterial Agent 97. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligned with standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5][6]

Data Presentation

The results of the MIC testing for this compound should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for presenting MIC data.

| Bacterial Strain | ATCC Number | MIC (µg/mL) of this compound | Quality Control Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 | 0.25 - 1 |

| Escherichia coli | 25922 | 2 | 1 - 4 |

| Pseudomonas aeruginosa | 27853 | 8 | 4 - 16 |

| Enterococcus faecalis | 29212 | 1 | 0.5 - 2 |

| Streptococcus pneumoniae | 49619 | 0.125 | 0.06 - 0.25 |

Experimental Protocols

Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method.[7][8][9][10] The choice of method may depend on the specific characteristics of the compound and the laboratory's resources.

Protocol 1: Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[3][7][9][11]

Materials:

-

This compound stock solution of known concentration

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium[12][13]

-

Bacterial strains for testing (e.g., from ATCC)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[14]

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of this compound in MHB. The concentration range should be selected to encompass the expected MIC.

-

For a 96-well plate, typically 50 µL of each concentration is added to the wells.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[12]

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3][13][14]

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only).

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9][15]

-

-

Result Interpretation:

Protocol 2: Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test bacteria.[7][8][12]

Materials:

-

This compound stock solution of known concentration

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium[12]

-

Sterile petri dishes

-

Bacterial strains for testing

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates with this compound:

-

Prepare a series of twofold dilutions of this compound.

-

For each concentration, add a specific volume of the agent to molten and cooled (45-50°C) MHA. Mix thoroughly and pour into sterile petri dishes.

-

Allow the agar to solidify completely.

-

Include a control plate with no antibacterial agent.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.[8]

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

Following incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.[16]

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the broth microdilution MIC protocol and a hypothetical signaling pathway for an antibacterial agent.

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Hypothetical Signaling Pathway of this compound.

References

- 1. idexx.com [idexx.com]

- 2. dickwhitereferrals.com [dickwhitereferrals.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. EUCAST: Bacteria [eucast.org]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. goldbio.com [goldbio.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. However, the therapeutic potential of any new antibacterial compound is contingent upon its safety profile, particularly its effect on mammalian cells.[1][2][3] "Antibacterial agent 97" has demonstrated efficacy against pathogenic bacteria, including Escherichia coli and Staphylococcus aureus.[4] This document provides a comprehensive set of application notes and detailed protocols for assessing the cytotoxicity of "this compound" on mammalian cells. The described assays are fundamental in preclinical safety assessment and provide quantitative data on cell viability, membrane integrity, and apoptosis.

Core Assays for Cytotoxicity Assessment

A multi-parametric approach is recommended to thoroughly evaluate the cytotoxic potential of "this compound". The following assays provide a comprehensive overview of its effects on mammalian cell health:

-

MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[5][6][7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[9]

-

Apoptosis Assays:

-

JC-1 Assay for Mitochondrial Membrane Potential: This assay is an early indicator of apoptosis and utilizes the JC-1 dye to monitor mitochondrial health.[12] In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with compromised mitochondrial membrane potential, it remains as monomers and fluoresces green.[12]

-

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] This assay measures the activity of caspase-3, which cleaves a specific substrate to produce a detectable signal, indicating apoptosis.[14][15]

-

Data Presentation

The following tables summarize hypothetical quantitative data from the described cytotoxicity assays. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Cell Viability (MTT Assay)

| Concentration of this compound (µg/mL) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98.1 ± 4.8 |

| 10 | 92.5 ± 6.1 |

| 50 | 75.3 ± 7.9 |

| 100 | 52.1 ± 8.5 |

| 200 | 25.8 ± 6.3 |

Table 2: Cell Membrane Integrity (LDH Assay)

| Concentration of this compound (µg/mL) | % Cytotoxicity (LDH Release) (Mean ± SD) |

| 0 (Vehicle Control) | 5.1 ± 1.2 |

| 1 | 6.2 ± 1.5 |

| 10 | 10.8 ± 2.1 |

| 50 | 28.4 ± 3.5 |

| 100 | 49.7 ± 4.2 |

| 200 | 78.3 ± 5.1 |

Table 3: Apoptosis Induction (JC-1 and Caspase-3 Assays)

| Concentration of this compound (µg/mL) | Ratio of Red/Green Fluorescence (JC-1) (Mean ± SD) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD) |

| 0 (Vehicle Control) | 8.5 ± 0.9 | 1.0 ± 0.1 |

| 1 | 8.2 ± 1.1 | 1.2 ± 0.2 |

| 10 | 6.9 ± 0.8 | 2.5 ± 0.4 |

| 50 | 4.1 ± 0.6 | 5.8 ± 0.7 |

| 100 | 2.3 ± 0.4 | 9.2 ± 1.1 |

| 200 | 1.2 ± 0.3 | 15.6 ± 1.8 |

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5][6][7]

Materials:

-

Mammalian cells (e.g., HeLa, HEK293)

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[16]

-

Prepare serial dilutions of "this compound" in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the antibacterial agent. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[6][8]

LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[9][10][11]

Materials:

-

Mammalian cells

-

Complete culture medium

-

This compound stock solution

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of "this compound" and a vehicle control for the desired time period.

-

Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

-

After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[17]

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[17]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[17]

-

Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, based on the absorbance values of the treated, spontaneous release, and maximum release wells.

JC-1 Mitochondrial Membrane Potential Assay

Principle: The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells, the mitochondrial membrane potential collapses, and JC-1 remains in its monomeric form, which fluoresces green.[12] The ratio of red to green fluorescence provides a measure of mitochondrial health.

Materials:

-

Mammalian cells

-

Complete culture medium

-

This compound stock solution

-

JC-1 dye solution

-

Fluorescence microplate reader or flow cytometer

-

96-well black plates (for plate reader) or flow cytometry tubes

Protocol:

-

Seed cells in a 96-well black plate or appropriate culture vessel.

-

Treat cells with different concentrations of "this compound" and a vehicle control. Include a positive control for apoptosis (e.g., treatment with CCCP).[18]

-

After the treatment period, add the JC-1 staining solution to each well or tube and incubate at 37°C for 15-30 minutes.[18][19]

-

If using a plate reader, wash the cells with buffer as recommended by the manufacturer.

-

Measure the fluorescence intensity at both the red (emission ~590 nm) and green (emission ~529 nm) wavelengths.[12]

-

Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Caspase-3 Activity Assay

Principle: This assay utilizes a specific substrate for caspase-3 that is labeled with a chromophore (pNA) or a fluorophore (AMC).[14] In the presence of active caspase-3, the substrate is cleaved, releasing the label, which can then be quantified by measuring absorbance or fluorescence.[14][15]

Materials:

-

Mammalian cells

-

Complete culture medium

-

This compound stock solution

-

Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and substrate)

-

96-well plates

-

Microplate reader (absorbance or fluorescence)

Protocol:

-

Seed and treat cells with "this compound" as described in the previous protocols. Include a positive control for apoptosis (e.g., staurosporine).

-

After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.[20]

-

Incubate the cell lysates on ice for 10-15 minutes.[20]

-

Centrifuge the lysates to pellet the cell debris.

-

Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.

-

Add the reaction buffer and the caspase-3 substrate to each well according to the kit's instructions.[15]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[15][20]

-

Measure the absorbance at 405 nm (for pNA-based substrates) or fluorescence at the appropriate excitation/emission wavelengths (for AMC-based substrates).[13][14]

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Diagrams

Caption: Experimental workflow for assessing cytotoxicity.

Caption: Hypothetical apoptotic signaling pathway.

Caption: Logical relationship of experimental outcomes.

References

- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. biogot.com [biogot.com]

- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. abcam.com [abcam.com]

- 16. MTT Assay [protocols.io]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. mpbio.com [mpbio.com]

Application of Phenylthiazole Derivatives in Antibacterial Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Phenylthiazole derivatives have emerged as a promising class of compounds with potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. This document provides a comprehensive overview of the application of phenylthiazole derivatives in antibacterial research, including their mechanism of action, quantitative activity data, and detailed protocols for key experimental assays.

Introduction to Phenylthiazole Derivatives

Phenylthiazole derivatives are a class of heterocyclic compounds characterized by a core structure containing a phenyl ring linked to a thiazole ring. This scaffold has proven to be a valuable pharmacophore in the development of new antibacterial agents.[1] Extensive structure-activity relationship (SAR) studies have revealed that the antibacterial efficacy of these compounds is critically influenced by the nature of substituents on both the phenyl and thiazole rings. Key structural features often include a nitrogen-containing head group and a lipophilic tail, which contribute to their interaction with bacterial targets and their ability to penetrate cell membranes.[1]

Mechanisms of Antibacterial Action

Phenylthiazole derivatives have been shown to exert their antibacterial effects through multiple mechanisms, primarily by targeting the integrity of the bacterial cell envelope. The two main mechanisms identified are:

-

Inhibition of Cell Wall Synthesis: Certain phenylthiazole-substituted aminoguanidines have been found to target and inhibit bacterial cell wall synthesis.[1][2][3][4][5] This inhibition leads to a rapid bactericidal effect and cell lysis. Transposon mutagenesis studies have suggested that potential targets within this pathway include enzymes like undecaprenyl diphosphate phosphatase (UPPP) and undecaprenyl diphosphate synthase, which are crucial for the synthesis of peptidoglycan precursors.[1][2][3][4][5]

-

Disruption of Bacterial Cell Membrane: Other derivatives have been shown to act by disrupting the bacterial cell membrane.[6] This mechanism involves the dissipation of the membrane potential and leakage of intracellular contents, ultimately leading to cell death.[6] This mode of action is particularly advantageous as the physical disruption of the cell structure is less likely to induce the development of bacterial resistance.[6]

Quantitative Antibacterial Activity Data

The following tables summarize the in vitro antibacterial activity of selected phenylthiazole derivatives against various bacterial strains, as reported in the literature. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency.

Table 1: Antibacterial Activity of Phenylthiazole Pyrimidindiamine Derivatives [6]

| Compound | Target Organism | MIC (μg/mL) |

| 14g | E. coli | 2 |

| S. aureus | 3 |

Table 2: Antibacterial Activity of Phenylthiazole-Substituted Aminoguanidines against Vancomycin-Resistant Enterococci (VRE) [2][7]

| Compound | Target Organism | MIC (μg/mL) |

| 1 | VRE (clinical isolates) | as low as 0.5 |

| 2 | VRE (clinical isolates) | Potent activity |

| 3 | VRE (clinical isolates) | as low as 0.5 |

Table 3: Antibacterial Activity of Pyrazole-Linked Phenylthiazole Derivatives [2]

| Compound | Target Organism | MIC (μg/mL) |

| 14b | MRSA (ATCC 43300) | 4 |

Table 4: Antibacterial Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety [8]

| Compound | Target Organism | EC50 (μg/mL) |

| 5k | R. solanacearum | 2.23 |

| E1 (Reference) | R. solanacearum | 69.87 |

| Thiodiazole copper (Commercial Agent) | R. solanacearum | 52.01 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of antibacterial phenylthiazole derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from established guidelines and is suitable for determining the MIC of phenylthiazole derivatives against various bacterial strains.[7][9][10][11]

Materials:

-

96-well sterile microtiter plates (round-bottom wells are recommended)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial cultures in logarithmic growth phase

-

Phenylthiazole derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile diluents (e.g., MHB, sterile water)

-

Multipipettor

-

Incubator (37°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From an overnight culture plate, pick a few colonies and suspend them in sterile broth.

-

Incubate the suspension at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the phenylthiazole derivative at a high concentration in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in a separate 96-well plate or in tubes to create a range of concentrations. The final volume in each well of the test plate will be 100 µL.

-

-

Assay Setup:

-

In a sterile 96-well microtiter plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the appropriate compound dilution to the corresponding wells, starting from the highest concentration. This will result in a final volume of 100 µL and the desired final compound concentrations.

-

Include a positive control well containing only MHB and the bacterial inoculum (no compound).

-

Include a negative control well containing only MHB (no bacteria or compound) to check for sterility.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the negative control well).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Protocol for Cytotoxicity Assessment using MTT Assay